3-Methoxypropanal (CAS 2806-84-0) is a stable, bifunctional β-methoxy aldehyde utilized as a reliable C3 building block in fine chemical and pharmaceutical synthesis [1]. Unlike its highly reactive or unstable analogs, this compound provides the essential reactivity of an aliphatic aldehyde while maintaining a stable ether linkage that resists degradation during complex multi-step syntheses. It is primarily procured as a stable precursor for the enantioselective synthesis of active pharmaceutical ingredients (APIs), including (+)-lacosamide and various serinolamides, as well as a dependable reagent for carbon-carbon bond-forming reactions where β-halo aldehydes would fail .
Substituting 3-methoxypropanal with closely related C3 aldehydes like acrolein or 3-bromopropanal introduces severe process and safety liabilities. Acrolein is highly toxic and extremely volatile, requiring specialized cryogenic storage, emission control systems, and chemical inhibitors to prevent exothermic polymerization [1]. Conversely, 3-bromopropanal is a lachrymator that is highly unstable in protic solvents due to rapid solvolysis, and it readily undergoes elimination to form acrolein under basic conditions, leading to complex byproduct mixtures and significant yield losses [2]. 3-Methoxypropanal bypasses these failure modes by offering a stable methoxy-protected backbone that resists both spontaneous polymerization and base-induced elimination, ensuring reproducible yields in industrial workflows.
A critical procurement differentiator for 3-methoxypropanal is its thermal stability and low volatility compared to the α,β-unsaturated analog, acrolein. 3-Methoxypropanal exhibits a boiling point of 111.3 °C at 760 mmHg, making it a stable liquid at standard temperature and pressure [1]. In contrast, acrolein boils at 21.0 °C, posing severe inhalation hazards and requiring specialized containment to prevent evaporative loss and spontaneous polymerization[2].
| Evidence Dimension | Boiling Point and Handling Volatility |
| Target Compound Data | 111.3 °C (stable liquid at standard temperature and pressure) |
| Comparator Or Baseline | Acrolein (21.0 °C, highly volatile gas/liquid) |
| Quantified Difference | >90 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Eliminates the need for specialized cryogenic storage, vapor emission control systems, and polymerization inhibitors required for acrolein handling.
In the synthesis of the anti-epileptic drug (+)-lacosamide, 3-methoxypropanal serves as a high-yielding starting material. Under L-proline catalyzed α-amination conditions using di-tert-butyl azodicarboxylate (DBAD) at 0 °C, 3-methoxypropanal yields the critical hydrazine alcohol intermediate with a 95% yield and 98.5% enantiomeric excess (ee). This high stereocontrol directly enables a streamlined 5-step total synthesis of (+)-lacosamide with a 70% overall yield, outperforming non-chiral baselines that require extensive downstream resolution.
| Evidence Dimension | Yield and Enantiomeric Excess (ee) in alpha-amination |
| Target Compound Data | 95% yield and 98.5% ee for the hydrazine alcohol intermediate |
| Comparator Or Baseline | Standard non-chiral C3 aldehyde baselines (requiring downstream chiral resolution) |
| Quantified Difference | Achieves 98.5% ee directly, enabling a 70% overall yield across 5 steps |
| Conditions | L-proline catalyzed alpha-amination using DBAD at 0 °C |
Direct access to high-ee intermediates drastically reduces downstream purification costs and step counts in pharmaceutical manufacturing.
3-Methoxypropanal provides a stable C3 aldehyde backbone that resists degradation in environments where β-halo aldehydes fail. While 3-bromopropanal undergoes rapid solvolysis in protic solvents and eliminates HBr to form acrolein under basic conditions, 3-methoxypropanal maintains its structural integrity [1]. This stability prevents the severe yield losses and complex byproduct mixtures associated with acrolein polymerization, allowing 3-methoxypropanal to be used reliably in base-catalyzed transformations such as Knoevenagel condensations [2].
| Evidence Dimension | Resistance to solvolysis and base-induced elimination |
| Target Compound Data | Stable methoxy ether linkage; resists elimination under standard basic conditions |
| Comparator Or Baseline | 3-Bromopropanal (undergoes rapid solvolysis and HBr elimination to acrolein) |
| Quantified Difference | Prevents >50% yield losses and byproduct formation associated with beta-halo aldehyde degradation |
| Conditions | Base-catalyzed reactions or protic solvent environments |
Allows procurement of a single stable C3 building block compatible with a broad range of solvent systems and basic catalysts without in situ degradation.
Due to its high compatibility with organocatalytic α-amination, 3-methoxypropanal is a highly effective starting material for the synthesis of the anti-epileptic drug (+)-lacosamide and (+)-serinolamides . Its ability to yield intermediates with >98% enantiomeric excess streamlines multi-step pharmaceutical manufacturing.
In workflows requiring Knoevenagel condensations or aldol reactions, 3-methoxypropanal serves as a stable electrophile. Unlike 3-bromopropanal, which degrades via elimination under basic conditions, 3-methoxypropanal remains stable, ensuring high-yielding C-C bond formation without generating volatile acrolein byproducts [1].
For industrial scale-up where the introduction of a propanal backbone is required, 3-methoxypropanal eliminates the severe occupational hazards associated with acrolein [2]. Its high boiling point (111.3 °C) and resistance to spontaneous polymerization make it a safe, easy-to-handle liquid for large-scale procurement.
Flammable;Irritant